Myelopeptides

Description

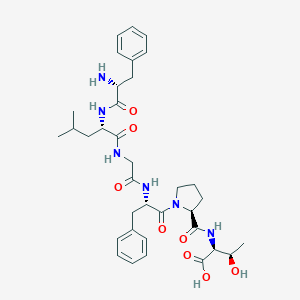

Structure

2D Structure

Properties

CAS No. |

137833-32-0 |

|---|---|

Molecular Formula |

C35H48N6O8 |

Molecular Weight |

680.8 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C35H48N6O8/c1-21(2)17-26(39-31(44)25(36)18-23-11-6-4-7-12-23)32(45)37-20-29(43)38-27(19-24-13-8-5-9-14-24)34(47)41-16-10-15-28(41)33(46)40-30(22(3)42)35(48)49/h4-9,11-14,21-22,25-28,30,42H,10,15-20,36H2,1-3H3,(H,37,45)(H,38,43)(H,39,44)(H,40,46)(H,48,49)/t22-,25-,26+,27+,28+,30+/m1/s1 |

InChI Key |

GJQDTIRGBUXHLF-PKNHJBQWSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |

Other CAS No. |

137833-32-0 |

sequence |

FLGFPT |

Synonyms |

MP-1 peptide MP-2 peptide MP-3 peptide myelopeptide (SAP) myelopeptide 1 myelopeptide 2 myelopeptide 3 myelopeptides myelopid |

Origin of Product |

United States |

Structural Elucidation and Characterization of Myelopeptides

Isolation and Purification Methodologies

The isolation of myelopeptides from their natural source, primarily bone marrow, is a complex process due to their presence in minute quantities within a complex mixture of proteins, lipids, and other biomolecules. matis.is The process necessitates a series of sequential purification steps to achieve the homogeneity required for structural analysis.

The initial step in isolating this compound involves the extraction of cells from bone marrow. This can be achieved by flushing the bone cavity with a suitable medium. thermofisher.commdpi.com Once the bone marrow cell suspension is obtained, the cells must be lysed to release their intracellular contents, including the peptides.

Common methods for cell lysis include:

Physical Disruption : Techniques like liquid-based homogenization are widely used. thermofisher.com This involves forcing the cell suspension through a narrow space, such as in a Dounce or Potter-Elvehjem homogenizer, to shear the cell membranes. thermofisher.com

Freeze-Thaw Cycles : This method involves repeatedly freezing the cell suspension, often in a dry ice/ethanol bath, and then thawing it. The formation of ice crystals causes the cells to swell and rupture. thermofisher.com

Chemical Lysis : The use of a hypotonic buffer can cause cells to swell and burst. thermofisher.com For more robust cells, erythrocyte lysis buffers can be employed to specifically break down red blood cells, simplifying the subsequent purification steps. mdpi.comnih.gov

Following lysis, the resulting mixture is homogenized to ensure a uniform consistency before proceeding to chromatographic separation.

Gel filtration chromatography, also known as size-exclusion chromatography, is a crucial step in the purification of this compound. nih.gov This technique separates molecules based on their size. bio-rad.comnih.gov

The process works by passing the crude cell lysate through a column packed with porous beads of a specific size range. youtube.com

Larger molecules that cannot enter the pores of the beads pass through the column quickly and are eluted first. youtube.com

Smaller molecules, like this compound, can enter the pores, which lengthens their path through the column. bio-rad.com This results in them being eluted later, effectively separating them from larger proteins and other macromolecules. bio-rad.comyoutube.com

This method is advantageous because it can be performed under conditions that preserve the stability and activity of the peptides. nih.govnih.gov It is often used for initial fractionation and for processes like desalting or buffer exchange. bio-rad.comthermofisher.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the high-resolution purification of peptides like this compound. nih.govhplc.eu This technique separates molecules based on their hydrophobicity. researchgate.net

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles bonded with C8 or C18 alkyl chains, while the mobile phase is polar (aqueous). harvardapparatus.comymcamerica.com Peptides are loaded onto the column and bind to the hydrophobic stationary phase. They are then eluted by a gradient of increasing organic solvent, such as acetonitrile, in the mobile phase. nih.govhplc.eu Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to be eluted. researchgate.net This allows for the separation of peptides that may differ by only a single amino acid. hplc.eu Trifluoroacetic acid (TFA) is commonly used as an ion-pairing reagent to improve peak shape and resolution. nih.gov

Mass spectrometry (MS) is an indispensable tool for the characterization of purified peptides. nih.govjchemrev.com It provides precise information on the molecular weight of the this compound, which is a critical indicator of their identity and purity. biomedgrid.com

The most common ionization techniques used for peptide analysis are:

Electrospray Ionization (ESI) : Particularly suitable for analyzing liquid samples from HPLC, ESI generates multi-charged ions from peptides without significant fragmentation. jchemrev.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) : In this technique, the peptide sample is co-crystallized with a matrix that absorbs laser energy, allowing for the gentle ionization of the peptide molecules. biomedgrid.com

By measuring the mass-to-charge ratio (m/z) of the ionized peptides, MS can confirm the molecular weight of the isolated myelopeptide. mtoz-biolabs.com When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex peptide mixtures, confirming the purity of each fraction eluted from the HPLC column. mabion.eurapidnovor.com

Primary Sequence Determination and Amino Acid Profiling

The primary structure—the linear sequence of amino acids—defines the fundamental identity of a peptide. creative-proteomics.com Determining this sequence is essential for understanding a myelopeptide's function and for enabling its synthetic replication.

Historically, Edman degradation was the primary method for sequencing peptides. mtoz-biolabs.comrapidnovor.com This process involves sequentially removing and identifying one amino acid at a time from the N-terminus of the peptide. rapidnovor.com

More recently, tandem mass spectrometry (MS/MS) has become the dominant technique for peptide sequencing. creative-proteomics.compressbooks.pub In this approach, a purified peptide is ionized and selected in the mass spectrometer. It is then fragmented into smaller pieces by collision-induced dissociation. The mass spectrometer then measures the masses of these fragments. Since peptides fragment in a predictable way along the peptide backbone, the resulting spectrum of fragment ions can be used to deduce the original amino acid sequence. nih.govnih.gov

The sequences of several this compound have been successfully determined using these methods.

Table 1: Primary Sequences of Identified this compound

| Myelopeptide | Sequence |

|---|---|

| MP-1 | Phe-Leu-Gly-Phe-Pro-Thr |

| MP-2 | Leu-Val-Val-Tyr-Pro-Trp |

| MP-4 | Phe-Arg-Pro-Arg-Ile-Met-Thr-Pro |

| MP-5 | Val-Val-Tyr-Pro-Asp |

| MP-6 | Val-Asp-Pro-Pro |

Conformational Analysis and Structural-Activity Relationships

The biological activity of a peptide is dictated by its three-dimensional structure, or conformation. Conformational analysis aims to determine the spatial arrangement of a peptide, which is crucial for its interaction with biological targets like receptors. nih.govnih.gov

Structure-activity relationship (SAR) studies investigate how changes in a peptide's structure affect its biological function. rsc.orgresearchgate.net By synthesizing analogs of a natural peptide with specific modifications—such as substituting, deleting, or modifying amino acids—researchers can identify which residues and structural features are critical for activity. nih.gov For example, studies on tetrapeptides have shown that side chain composition and sequence register significantly influence their ability to restore mitochondrial membrane potential and promote cell survival. nih.gov This information is vital for designing more potent or stable therapeutic peptides based on the myelopeptide scaffold. rsc.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Trifluoroacetic Acid (TFA) |

| Phenyl isothiocyanate |

| Phe-Leu-Gly-Phe-Pro-Thr (MP-1) |

| Leu-Val-Val-Tyr-Pro-Trp (MP-2) |

| Phe-Arg-Pro-Arg-Ile-Met-Thr-Pro (MP-4) |

| Val-Val-Tyr-Pro-Asp (MP-5) |

| Val-Asp-Pro-Pro (MP-6) |

| Glutamic acid |

| Aspartic acid |

| Glycine |

| Leucine |

| Valine |

| Threonine |

| Lysine |

| Methionine |

| Tryptophan |

| Serine |

| Phenylalanine |

| Arginine |

| Tyrosine |

Theoretical Conformational Analysis

Theoretical conformational analysis is a computational method used to predict the stable three-dimensional structures of molecules. This approach has been applied to study the spatial organization and conformational properties of several this compound. nih.gov By calculating the potential energy of different spatial arrangements, researchers can identify the low-energy, and thus most probable, conformations of these peptides.

For instance, a theoretical conformational analysis was conducted on the this compound MP-4 (Phe-Arg-Pro-Arg-Ile-Met-Thr-Pro), MP-5 (Val-Val-Tyr-Pro-Asp), and MP-6 (Val-Asp-Pro-Pro). nih.gov This study successfully identified the low-energy conformations for each of these peptides. The analysis involved determining the dihedral angles of the peptide backbone and the side chains of the constituent amino acid residues. nih.gov Furthermore, the energies of intra- and inter-residual interactions were estimated, providing a comprehensive picture of the forces that stabilize the preferred conformations. nih.gov

The data from such theoretical analyses are fundamental to understanding how these peptides adopt specific shapes, which is a prerequisite for their interaction with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the three-dimensional structure of peptides and proteins in solution, which closely mimics their natural physiological environment. nmims.eduspringernature.com This method provides detailed information about molecular structure, dynamic processes, and chemical interactions at the atomic level. nih.govyoutube.com NMR spectroscopy relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at characteristic frequencies. youtube.com These frequencies are sensitive to the local chemical environment, allowing for the elucidation of molecular structure. youtube.com

In the context of myelopeptide characterization, NMR is an indispensable tool. nmims.edu Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign the resonances in the spectrum to specific protons within the peptide's amino acid sequence. nmims.edu The Nuclear Overhauser Effect (NOE), which arises from the dipolar coupling between protons that are close in space, is particularly crucial. springernature.com Measuring NOEs allows for the determination of inter-proton distances, which serve as constraints for calculating the three-dimensional structure of the peptide. springernature.com For larger peptides, multidimensional (3D and 4D) heteronuclear NMR experiments may be necessary to resolve and assign all the resonances. nmims.edu

While the principles of NMR are well-established for peptide analysis, the specific application to this compound would involve dissolving the purified peptide in a suitable solvent and acquiring a series of NMR spectra. The resulting data on dihedral angles and inter-atomic distances would then be used to generate a detailed model of the myelopeptide's solution structure.

Influence of Conformational Properties on Biological Activity

The biological activity of peptides is often critically dependent on their conformational properties. nih.govnih.gov The specific three-dimensional shape of a peptide determines its ability to bind to cellular receptors and trigger a biological response. marquette.edu Research on various immunomodulatory peptides has demonstrated a clear correlation between their structural conformation and their functional efficacy. mdpi.com

Studies have shown that the efficacy of immunomodulatory peptides can be controlled by their structural conformation, which is influenced by their amino acid sequence and length. mdpi.com For instance, in some classes of peptides, a rigid peptide backbone is associated with higher biological activity, while increased flexibility can lead to a decrease in function. nih.gov This structural rigidity can be crucial for maintaining the correct orientation of side-chain functional groups necessary for receptor interaction. marquette.edu

In the case of this compound, their immunoregulatory functions are likely governed by their specific conformations. nih.gov For example, the antitumor activity of Myelopeptide-2 (MP-2) and the phagocytosis-stimulating effect of Myelopeptide-3 (MP-3) are manifestations of their unique structures. worldscientific.comresearchgate.net The structural plasticity of some peptides, allowing them to adopt different conformations in different environments, can also be a key factor in their biological activity. nih.gov This suggests that the interaction of this compound with their cellular targets is a highly specific, structure-dependent process. Therefore, understanding the conformational landscape of this compound is essential for explaining their diverse biological roles. nih.gov

Compound Names

| Myelopeptide | Full Name/Sequence |

| MP-1 | Phe-Leu-Gly-Phe-Pro-Thr |

| MP-2 | Leu-Val-Val-Tyr-Pro-Trp |

| MP-3 | Leu-Val-Cys-Tyr-Pro-Gln |

| MP-4 | Phe-Arg-Pro-Arg-Ile-Met-Thr-Pro |

| MP-5 | Val-Val-Tyr-Pro-Asp |

| MP-6 | Val-Asp-Pro-Pro |

Synthesis Strategies for Myelopeptides and Analogues

Classical Solution-Phase Synthesis

Classical solution-phase synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), is a traditional method for producing peptides. nih.govnih.gov This technique involves the coupling of individual amino acids or short peptide fragments directly in a solvent. nih.gov Unlike SPPS, where the growing peptide is anchored to a solid support, in SPS all reactants are in the same phase. nih.govyoutube.com

A primary advantage of SPS is the ability to purify and characterize intermediate peptide fragments at each stage of the synthesis, which can lead to a final product of very high purity. nih.gov This method is also readily scalable for the large-scale production of peptides. nih.gov However, solution-phase synthesis can be a lengthy and laborious process due to the need for purification after each coupling step. nih.govnih.gov Despite this, SPS has been successfully used to synthesize important peptide hormones like oxytocin (B344502) and human insulin. nih.gov Recent advancements have focused on developing faster protocols, for example, using coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) that promote rapid peptide bond formation with water-soluble by-products, thereby improving the efficiency and sustainability of the process. mdpi.com

Enzymatic Digestion for Bioactive Fragment Generation

Bioactive peptides can be generated from larger parent proteins through enzymatic hydrolysis. mdpi.comnih.gov This "bottom-up" approach utilizes proteolytic enzymes to cleave specific peptide bonds within a protein, releasing smaller, active peptide fragments. mdpi.comnih.gov Many bioactive peptides are initially inactive within their precursor protein sequence and become active only upon cleavage. mdpi.com

The most common method for this purpose is enzymatic hydrolysis, often employing digestive enzymes such as pepsin, trypsin, and chymotrypsin. nih.gov These enzymes are classified as endopeptidases, which cleave internal peptide bonds, and exopeptidases, which act on the ends of the protein chain. nih.gov For instance, trypsin is frequently used to produce ACE-inhibitory peptides and calcium-binding peptides. mdpi.comnih.gov The process can be carried out using commercially available enzymes or through microbial fermentation, where microorganisms produce the necessary proteolytic enzymes. nih.govnih.gov While enzymatic hydrolysis is a convenient method for producing large quantities of bioactive peptides, it typically results in a complex mixture of different peptide fragments, necessitating subsequent separation and purification steps. mdpi.com

Quality Control Measures in Myelopeptide Synthesis

Ensuring the quality of synthesized peptides is critical and involves a series of rigorous quality control (QC) measures throughout the manufacturing process. genscript.comsb-peptide.com These measures are designed to verify the identity, purity, and quantity of the final peptide product. genscript.combachem.com

The initial step in QC involves the thorough verification of all raw materials, including amino acids and reagents, to ensure they meet the required quality standards. genscript.com During synthesis, well-defined and validated manufacturing processes are crucial for consistency. genscript.com This includes precise control of parameters like temperature, pH, and reaction times. genscript.com

After synthesis, the final product undergoes comprehensive analysis. bachem.combiosyn.com The primary analytical techniques used are:

Mass Spectrometry (MS) : This technique is used to confirm the identity of the peptide by measuring its molecular weight. sb-peptide.combiosyn.com The observed molecular weight is compared to the theoretical value to ensure the correct sequence has been synthesized. sb-peptide.com

High-Performance Liquid Chromatography (HPLC) : Analytical RP-HPLC is the standard method for determining the purity of a peptide. sb-peptide.combiosyn.com It separates the target peptide from impurities, such as truncated or deletion sequences, allowing for quantification of the purity level. sb-peptide.combiosyn.com

Additional tests may include amino acid analysis to determine the net peptide content and Karl Fischer titration to measure the water content. sb-peptide.combiosyn.com Comprehensive documentation, including batch records and testing results, is essential for maintaining quality and adhering to Good Manufacturing Practice (GMP) standards. genscript.com

Molecular and Cellular Mechanisms of Myelopeptide Action

Immunomodulatory Pathways

Myelopeptides interface with the immune system at multiple levels, influencing both innate and adaptive immunity. They modulate the production of key signaling molecules, regulate cellular stress responses, and alter the activation and differentiation of various immune cell populations.

This compound have demonstrated a capacity to differentially regulate the production of several key cytokines, which are crucial for orchestrating immune responses.

Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): Research indicates that certain this compound can modulate the production of pro-inflammatory cytokines IL-1β and TNF-α. One study found that this compound MP-3, MP-5, and MP-6 suppressed the zymosan-induced production of these cytokines by peripheral blood cells. However, the same study noted that these this compound could activate the spontaneous production of IL-1β in whole blood cell cultures. In contrast, other research focusing on myelopeptide-3 (MP-3) reported that it did not influence the production of IL-1 and TNF. researchgate.net

Interleukin-2 (B1167480) (IL-2): Myelopeptide-2 (MP-2) has been shown to influence IL-2, a cytokine vital for T-cell proliferation. Studies have demonstrated that MP-2 can stimulate the production of IL-2 by murine splenocytes and enhance the proliferation of IL-2-dependent cell lines. nih.gov Furthermore, MP-2 was found to restore the synthesis of IL-2 and the expression of IL-2 receptors in human T lymphocytes whose function had been suppressed by tumor cell products or measles virus. nih.gov Conversely, Myelopeptide-1 (MP-1) did not show the same activity, indicating a specific function for MP-2 in this pathway. nih.gov

The table below summarizes the observed effects of specific this compound on cytokine production.

Table 1: Effects of this compound on Cytokine Production| Myelopeptide | Cytokine | Effect | Cell/Condition |

|---|---|---|---|

| MP-3, MP-5, MP-6 | IL-1β, TNF-α | Suppression | Zymosan-stimulated peripheral blood cells |

| MP-3, MP-5, MP-6 | IL-1β | Activation | Spontaneous production in whole blood cells |

| MP-3 | IL-1, TNF | No influence | Macrophages |

| MP-2 | IL-2 | Stimulation/Restoration | Murine splenocytes; suppressed human T-cells |

| MP-1 | IL-1 | Replaced activity | Costimulation of thymocyte proliferation |

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both signaling molecules and mediators of cellular damage. Research has shown that this compound can modulate the generation of these species. In one study, this compound MP-3, MP-5, and MP-6 were found to suppress the zymosan-induced production of ROS by leukocytes. This effect was observed both when the peptides were added simultaneously with the stimulant and when the cells were pre-treated with the peptides, suggesting a direct modulatory role on oxidative burst pathways within phagocytic cells.

This compound have been shown to influence the functional activity and differentiation of T-lymphocytes, the central players in cell-mediated immunity.

Cytolytic Activity: In a mixed lymphocyte culture model designed to be weakly immunogenic, this compound were shown to increase the cytolytic activity of T-lymphocytes by 35-50% without affecting cell proliferation. This suggests that this compound can promote the differentiation of T-killer cell precursors without inducing DNA synthesis.

T-Helper Cell Differentiation: Myelopeptide-2 (MP-2) has been observed to restore the responsiveness of human T-lymphocytes that were suppressed. nih.gov The differential effects of MP-1 and MP-2 on IL-1 and IL-2 activities have led to the suggestion that this compound may play a role in the differentiation of T-helper (Th) cells into Th1 or Th2 subtypes. nih.gov

This compound can also modulate the humoral immune response, which is mediated by B-lymphocytes and the antibodies they produce.

Stimulation of Antibody Production: Myelopeptide-1 (MP-1) has been shown to stimulate the humoral immune response in irradiated mice, indicating an ability to promote antibody production. nih.govworldscientific.com

Immunoglobulin Production: A preparation of myelopid (a complex of this compound) was found to have a stimulating effect on the in vitro production of Immunoglobulin A (IgA) and Immunoglobulin M (IgM) in peripheral blood lymphocyte cultures from individuals in a state of secondary postoperative immunodeficiency, particularly when co-stimulated with Pokeweed Mitogen (PWM). nih.gov

Table 2: Effects of this compound on B-Cell Function

| Myelopeptide | Effect | Model/Condition |

|---|---|---|

| Myelopeptide-1 (MP-1) | Stimulates antibody production | Irradiated mice |

| Myelopid (MP complex) | Stimulates IgA and IgM production | Postoperative immunodeficiency (in vitro) |

Macrophages are key phagocytic cells of the innate immune system. This compound have been identified as enhancers of their primary function. Specifically, Myelopeptide-3 (MP-3), a hexapeptide with the sequence Leu-Val-Cys-Tyr-Pro-Gln, has been reported to stimulate the phagocytic activity of macrophages. researchgate.networldscientific.com This action contributes to the protective effect of this compound observed in models of bacterial infection. worldscientific.com

The effect of this compound on lymphocyte proliferation appears to be context-dependent and specific to the particular peptide.

Suppression of Proliferation: Research on the effect of this compound on the blast transformation of peripheral blood lymphocytes found that MP-1, MP-3, and MP-6 suppressed this proliferative response. This inhibitory effect was dependent on the presence of monocytes in the cell culture.

Stimulation of Proliferation: In contrast, Myelopeptide-2 (MP-2) has been shown to stimulate the proliferation of an IL-2-dependent cell line (CTLL-2), highlighting its role in promoting IL-2-associated processes. nih.gov

This differential activity suggests that various this compound can fine-tune the immune response by either restraining or promoting the expansion of specific lymphocyte populations.

Cellular Differentiation Induction

This compound are endogenous regulatory molecules that have demonstrated a significant capacity to influence cellular differentiation, particularly within the hematopoietic system. Their action is most notably observed in the context of myeloid cell lines and the modulation of hematopoietic progenitor cells.

Myeloid Cell Line Differentiation (e.g., HL-60, K-562 cells)

This compound have been identified as potent inducers of differentiation in various human myeloid leukemia cell lines, which are often used as models for studying hematopoiesis and leukemogenesis. frontiersin.org The human promyelocytic leukemia (HL-60) and chronic myelogenous leukemia (K-562) cell lines, in particular, have been instrumental in elucidating the differentiating effects of these peptides. nih.govnih.govresearchgate.net

Myelopeptide-4 (MP-4), with the amino acid sequence Phe-Arg-Pro-Arg-Ile-Met-Thr-Pro, has been shown to be a key factor in this process. nih.gov Research indicates that MP-4 can induce terminal differentiation in both HL-60 and K-562 cells. nih.gov In HL-60 cells, which are capable of differentiating into various myeloid lineages, MP-4 treatment leads to the appearance of mature monocytes and macrophages. nih.gov This morphological change is accompanied by a decrease in chromosomal DNA synthesis and an increase in total protein synthesis. nih.gov Furthermore, MP-4 induces the expression of specific cell surface antigens indicative of monocytic differentiation, such as CD14 and CD38. nih.govnih.gov Studies using fluorescently labeled MP-4 have shown that the peptide binds to the surface of HL-60 cells, penetrates the cytoplasm, and accumulates around the nucleus, suggesting that these steps are necessary for its differentiating activity. nih.gov

In the K-562 cell line, which is considered a model for erythroid and megakaryocytic differentiation, MP-4 also induces significant changes. nih.gov Treatment with MP-4 leads to an increase in the synthesis of hemoglobin, a hallmark of erythroid differentiation. nih.govnih.gov This is associated with an increased expression of the CD44 surface antigen. nih.gov Another myelopeptide has also been noted to stimulate the phagocytic activity of THP-1 leukemic cells. nih.gov

Table 1: Effects of Myelopeptide-4 (MP-4) on Myeloid Leukemia Cell Lines

| Cell Line | Base Cell Type | Differentiated Phenotype | Key Molecular/Cellular Changes |

| HL-60 | Human Promyelocytic Leukemia | Monocyte/Macrophage | Increased expression of CD14 and CD38 surface antigens. nih.govnih.gov Appearance of mature monocyte/macrophage morphology. nih.gov |

| K-562 | Human Chronic Myelogenous Leukemia | Hemoglobin-producing cells | Increased expression of CD44 surface antigen. nih.gov Increased synthesis of hemoglobin. nih.govnih.gov |

| THP-1 | Human Monocytic Leukemia | Phagocytic Cells | Stimulated phagocytic activity. nih.gov |

Hematopoietic Progenitor Cell Modulation (e.g., CD34+ cells)

The process of hematopoiesis, the formation of all cellular components of blood, originates from a small population of hematopoietic stem and progenitor cells (HSPCs), many of which are characterized by the expression of the CD34 surface antigen. frontiersin.orgnih.gov These CD34+ cells are multipotent, capable of differentiating into all blood cell lineages, including the myeloid lineage which gives rise to granulocytes, monocytes, erythrocytes, and platelets. verywellhealth.comcellsignal.comassaygenie.com

This compound, as regulators of myelopoiesis, are understood to exert their influence at the level of these progenitor cells. The modulation of HSPCs is a critical component of the body's response to stimuli such as inflammation or infection. nih.gov While direct studies detailing the effects of specific this compound on CD34+ cell populations are specific, the role of this compound in promoting myeloid differentiation implies an action on their precursors. By influencing the commitment of HSPCs, this compound can direct their development toward specific myeloid lineages. This is consistent with the broader understanding that the fate of multipotent progenitors is heavily regulated by signaling molecules within the bone marrow microenvironment. frontiersin.orgnih.gov The ability of this compound to induce differentiation in leukemia cell lines, which are essentially stalled at an immature stage of development, further supports their role in modulating the differentiation pathways of their non-malignant progenitor counterparts. nih.gov

Antitumor and Antiproliferative Mechanisms in Preclinical Models

The differentiation-inducing properties of this compound are intrinsically linked to their antitumor and antiproliferative capabilities observed in preclinical studies. By promoting the maturation of malignant cells, this compound can halt their uncontrolled proliferation.

T-lymphocyte Function Restoration

The tumor microenvironment can suppress the activity of immune cells, including T-lymphocytes, thereby allowing cancer cells to evade immune destruction. This compound have been shown to counteract this immunosuppression. Specifically, Myelopeptide-2 (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, can restore the functionality of human T-lymphocytes that have been suppressed by products from HL-60 leukemia cells. nih.gov This restorative effect is achieved by recovering the reduced synthesis of Interleukin-2 (IL-2) and the expression of the IL-2 receptor on T-lymphocytes. nih.gov Since IL-2 is a critical cytokine for T-cell proliferation and activation, its restoration is a key step in re-establishing an effective anti-tumor immune response. nih.gov This suggests that this compound can act as immunomodulators, helping to maintain immune homeostasis in the face of cancer. nih.gov

Inhibition of Tumor Growth

The primary antitumor mechanism of this compound in the context of hematological malignancies is the induction of terminal differentiation. nih.gov By forcing leukemic cells to mature, this compound effectively remove them from the pool of proliferating cancer cells, thus inhibiting tumor growth. nih.govnih.gov This approach is a cornerstone of differentiation therapy for certain cancers. The observation that Myelopeptide-4 decreases DNA synthesis in HL-60 and K-562 cells is direct evidence of its antiproliferative effect. nih.gov

Beyond differentiation induction, other peptide-based strategies have shown efficacy in inhibiting tumor growth in preclinical models. For instance, peptides can be designed to block tumor cell adhesion to the extracellular matrix or to deliver cytotoxic agents specifically to cancer cells. nih.govnih.gov While distinct from the direct action of this compound like MP-4, these studies highlight the broad potential of peptides as therapeutic agents against cancer, capable of inhibiting tumor growth through various mechanisms. researchgate.netbohrium.com

Neuroimmunological Interactions and Synaptic Plasticity Modulation

The nervous and immune systems engage in extensive bidirectional communication, a field of study known as neuroimmunology. nih.gov Peptides, including neuropeptides and immunomodulatory peptides, are crucial signaling molecules in this crosstalk. nih.gov They are released by both nerve and immune cells and can influence a wide range of physiological processes, from immune cell differentiation to neuronal activity. nih.govnih.gov

Given that this compound are potent regulators of immune cells, they are considered participants in these neuroimmune circuits. Although direct evidence linking this compound to synaptic functions is emerging, the established roles of other peptides provide a strong theoretical framework. For example, neuropeptides are known to modulate synaptic plasticity, the cellular mechanism underlying learning and memory, which involves long-term changes in the strength of connections between neurons (synapses). nih.govfrontiersin.orgkhanacademy.org Studies have shown that various circulating peptides can significantly affect synaptic processes like long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.govfrontiersin.org

Therefore, it is plausible that this compound, by modulating immune cell activity and cytokine release, could indirectly influence the neuronal environment and affect synaptic plasticity. This interaction is a component of the broader concept that systemic immune status can impact brain function. The ability of peptides like Neuropeptide Y (NPY) to exert potent effects on both immune cells and neurotransmission serves as a model for how this compound might function at the intersection of the nervous and immune systems. nih.gov

Effects on Hippocampal Synaptic Plasticity

The hippocampus is a critical brain region for learning and memory, with synaptic plasticity, particularly long-term potentiation (LTP), being a fundamental cellular mechanism underlying these processes. LTP involves the strengthening of synapses, often mediated by the activation of N-methyl-D-aspartate (NMDA) receptors and the modulation of gamma-aminobutyric acid (GABA)ergic inhibition.

Influence on Morphine Tolerance Formation

The development of tolerance to the analgesic effects of morphine is a significant clinical challenge. Research indicates that this compound can modulate the processes underlying morphine tolerance.

Studies conducted on C57BL/6j mice have demonstrated that various this compound can suppress the development of tolerance to the analgesic effects of morphine. nih.gov The assessment of tolerance was performed using the tail-flick and hot plate tests, which measure spinal and supraspinal analgesia, respectively.

In the tail-flick test, a measure of the spinal analgesic response, all studied this compound were found to inhibit the development of tolerance to morphine. nih.gov This suggests a modulatory role for these peptides at the level of the spinal cord.

The hot plate test, which involves more complex, supraspinal pain processing, revealed more differentiated effects among the this compound. Specifically, MP-2, MP-5, and MP-6 were effective in reducing the formation of morphine tolerance in this assay. nih.gov In contrast, myelopeptide MP-1 exhibited a more complex interaction. Initially, MP-1 was observed to reduce the analgesic effect of morphine during the first three days of administration. However, it subsequently appeared to contribute to the preservation of morphine's analgesic effect as tolerance developed. nih.gov

These findings suggest that this compound can influence the neuroadaptive mechanisms that lead to morphine tolerance, with different peptides potentially acting through distinct pathways at both spinal and supraspinal levels. The ability of certain this compound to counteract the development of tolerance highlights their potential as targets for further investigation in pain management.

Table 1: Effects of this compound on Morphine Tolerance in C57BL/6j Mice

| Myelopeptide | Effect on Morphine Tolerance (Tail-Flick Test) | Effect on Morphine Tolerance (Hot Plate Test) |

| All Studied this compound | Suppressed development of tolerance. nih.gov | Not all were effective. |

| MP-1 | Suppressed development of tolerance. nih.gov | Initially reduced morphine analgesia, then preserved it during tolerance development. nih.gov |

| MP-2 | Suppressed development of tolerance. nih.gov | Reduced the formation of tolerance. nih.gov |

| MP-5 | Suppressed development of tolerance. nih.gov | Reduced the formation of tolerance. nih.gov |

| MP-6 | Suppressed development of tolerance. nih.gov | Reduced the formation of tolerance. nih.gov |

Specific Myelopeptide Variants and Their Distinct Biological Profiles

Myelopeptide-1 (MP-1): Immunocorrective Activities

Myelopeptide-1 (MP-1), with the amino acid sequence Phe-Leu-Gly-Phe-Pro-Thr, is primarily recognized for its immunocorrective properties. Research has demonstrated its ability to modulate the immune response, particularly by influencing T-lymphocyte activity.

One of the key immunocorrective functions of MP-1 is its capacity to block the activity of T-suppressor cells. nih.gov In studies involving the culture of lymph node cells, MP-1 was shown to increase the number of antibody-forming cells. nih.gov It also effectively abolished the induction of T-suppressors by Concanavalin (B7782731) A and fully blocked the inhibitory effect of these T-suppressors. nih.gov This suggests that MP-1 may play a significant role in regulating the antibody response and could be involved in the mechanisms of immunological tolerance. nih.gov The immunoregulatory peptide is considered a key participant in balancing the immune system.

Table 1: Research Findings on Myelopeptide-1 (MP-1)

| Aspect Investigated | Key Findings | References |

|---|---|---|

| T-suppressor Activity | MP-1 fully blocks the inhibitory effect of T-suppressor cells. | nih.gov |

| Antibody Production | Increases the number of antibody-forming cells in lymph node cell cultures. | nih.gov |

Myelopeptide-2 (MP-2): Antitumor Effects and Immunoregulation

Myelopeptide-2 (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, has been identified as having both antitumor and immunoregulatory functions. nih.gov It was originally isolated from the supernatant of porcine bone marrow cell cultures. nih.gov

MP-2's primary mechanism of action involves the restoration of T-lymphocyte functional activity that has been suppressed by tumor cells or viruses. nih.gov It has been shown to recover the mitogen responsiveness of human T-lymphocytes that were inhibited by the conditioned medium from HL-60 leukemia cells or the measles virus. nih.gov This restorative effect is attributed to its ability to recover reduced interleukin-2 (B1167480) (IL-2) synthesis and the expression of the IL-2 receptor in these suppressed T-lymphocytes. nih.gov By maintaining immune homeostasis, MP-2 is considered a promising candidate for applications in antitumor and antivirus therapies. nih.gov Further research has indicated that MP-2 only partially decreases the inhibitory effect of T-suppressors in the culture of immune lymph node cells, distinguishing its primary function from that of MP-1. nih.gov

Table 2: Research Findings on Myelopeptide-2 (MP-2)

| Aspect Investigated | Key Findings | References |

|---|---|---|

| Immunoregulation | Restores mitogen responsiveness of human T-lymphocytes inhibited by tumor cells or viruses. | nih.gov |

| Cytokine Modulation | Recovers reduced interleukin-2 (IL-2) synthesis and IL-2 receptor expression. | nih.gov |

| Antitumor Potential | Considered a promising agent for antitumor therapy due to its role in immune homeostasis. | nih.gov |

Myelopeptide-3 (MP-3): Macrophage-Stimulating Properties

Myelopeptide-3 (MP-3), with the amino acid sequence Leu-Val-Cys-Tyr-Pro-Gln, is distinguished by its ability to stimulate macrophages, key cells of the innate immune system.

Research has shown that MP-3 enhances the expression of Ia antigens on the surface of macrophages by 1.5-fold at very low concentrations. researchgate.net This increased expression is a marker of macrophage activation. researchgate.net Furthermore, MP-3 has an immunocorrective effect by stimulating the cytotoxic activity of macrophages by 1.5 to 2.0 times, particularly when macrophages are outnumbered by target cells. researchgate.net Interestingly, MP-3 does not appear to influence the production of the cytokines Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF). researchgate.net The phagocytic activity-enhancing property of MP-3 has been demonstrated to be dependent on the presence of its sulfhydryl (SH) group. nih.gov

Table 3: Research Findings on Myelopeptide-3 (MP-3)

| Aspect Investigated | Key Findings | References |

|---|---|---|

| Macrophage Activation | Enhances Ia antigen expression on the macrophage surface. | researchgate.net |

| Cytotoxic Activity | Stimulates cytotoxic macrophage activity. | researchgate.net |

| Cytokine Production | Does not influence the production of IL-1 and TNF. | researchgate.net |

Myelopeptide-4 (MP-4): Cell Differentiation Inducing Factor

Myelopeptide-4 (MP-4), an octapeptide with the sequence Phe-Arg-Pro-Arg-Ile-Met-Thr-Pro, functions as a factor that induces cell differentiation. nih.gov

Studies using the human leukemia cell line HL-60 have shown that MP-4 can induce terminal differentiation. nih.gov To exert its differentiating activity, fluorescently labeled MP-4 was observed to specifically bind to the surface of HL-60 cells, penetrate their cytoplasm, and accumulate around the cell nucleus. nih.gov This process is considered a necessary prerequisite for its biological function.

Table 4: Research Findings on Myelopeptide-4 (MP-4)

| Aspect Investigated | Key Findings | References |

|---|---|---|

| Cell Differentiation | Induces terminal differentiation of HL-60 leukemia cells. | nih.gov |

Myelopeptide-5 (MP-5): Role in Synaptic Plasticity

Myelopeptide-5 (MP-5), with the amino acid sequence Val-Val-Tyr-Pro-Asp, has been studied in the context of neuronal functions, specifically its role in synaptic plasticity. A conformational analysis of its spatial structure has been performed. nih.gov While detailed research on its direct mechanisms is still emerging, it has been identified as a myelopeptide with potential effects on the central nervous system.

Myelopeptide-6 (MP-6): Differentiation Activity and Carrier-Based Delivery

Myelopeptide-6 (MP-6) is a tetrapeptide with the amino acid sequence Val-Asp-Pro-Pro. nih.gov Its spatial structure and conformational properties have been studied through theoretical conformational analysis. nih.gov However, specific research detailing its differentiation activity or its application in carrier-based delivery systems is not extensively available in the current scientific literature. The peptide sequence H-Val-Pro-Pro-OH has been identified as an inhibitor of angiotensin-converting enzyme (ACE) and has been shown to decrease systolic blood pressure in spontaneously hypertensive rats. caymanchem.com It has also been found to reduce plasma levels of total cholesterol, HDL-cholesterol, and triglycerides in animal models. caymanchem.com The related pentapeptide, Val-Pro-Asp-Pro-Arg, known as Enterostatin, has been shown to selectively reduce fat intake. nih.gov

Table 5: Research Findings on Myelopeptide-6 (MP-6) and Related Peptides

| Peptide | Sequence | Key Findings | References |

|---|---|---|---|

| Myelopeptide-6 (MP-6) | Val-Asp-Pro-Pro | Conformational analysis performed. | nih.gov |

| H-Val-Pro-Pro-OH | Val-Pro-Pro | ACE inhibitor; decreases systolic blood pressure; reduces cholesterol and triglycerides. | caymanchem.com |

Myelopeptides are a class of endogenous bioregulatory peptides isolated from bone marrow. They are recognized for their immunomodulatory properties and are being investigated for their potential therapeutic applications, particularly in the context of immunodeficiency states and oncology worldscientific.com. Research into the biological activities of this compound employs a range of advanced methodologies and experimental models to elucidate their mechanisms of action and evaluate their effects on immune cells and systems.

Advanced Research Methodologies and Experimental Models

In Vitro Cellular Assays

In vitro cellular assays are fundamental tools in myelopeptide research, allowing for controlled examination of their direct effects on various immune cell populations. These assays help to dissect the specific cellular and molecular events triggered by myelopeptide exposure.

Lymphocyte Proliferation Assays (e.g., using PHA, PWM, Con A)

Lymphocyte proliferation assays are commonly used to evaluate the capacity of lymphocytes to multiply in response to stimuli. Mitogens such as phytohemagglutinin (PHA), concanavalin (B7782731) A (Con A), and pokeweed mitogen (PWM) are frequently employed to induce non-specific lymphocyte activation and proliferation questdiagnostics.comnih.govhanc.infonationaljewish.org. Studies on myelopeptides have utilized these assays to demonstrate their influence on lymphocyte activation. For instance, research has shown that this compound can induce dose-dependent suppression of mitogen-induced lymphocyte activation benchchem.com. These assays typically involve incubating lymphocytes, often peripheral blood mononuclear cells (PBMCs), with mitogens in the presence or absence of this compound and measuring proliferation through methods like the incorporation of tritiated thymidine (B127349) or dye dilution assays such as CFSE (Carboxyfluorescein succinimidyl ester) tracked by flow cytometry nationaljewish.orgnih.gov.

Cytokine Secretion Quantification (e.g., ELISA)

Quantifying cytokine secretion is crucial for understanding the immunomodulatory effects of this compound, as cytokines are key mediators of immune responses. Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for measuring the concentrations of specific cytokines in cell culture supernatants or biological fluids nih.govnih.gov. This compound are hypothesized to modulate immune responses via cytokine regulation, including cytokines like IL-2 and IFN-γ benchchem.com. Studies have used ELISA to measure changes in cytokine levels produced by immune cells after exposure to this compound, providing evidence for their role in influencing the cytokine milieu benchchem.comoatext.com.

Flow Cytometry for Activation Marker Expression (e.g., 4F2, HLA-class II antigens, CD14, CD38, CD44)

Flow cytometry is a powerful technique for analyzing the expression of cell surface and intracellular markers on individual cells within a mixed population. This method is used in myelopeptide research to assess changes in the expression of activation markers on immune cells, which can indicate their functional state. Markers such as HLA-DR and CD38 are often used to identify activated T cells researchgate.netresearchgate.netnih.gov. CD14 is a marker associated with monocytes and macrophages frontiersin.org. While specific research linking this compound directly to changes in 4F2, CD14, CD38, or CD44 expression measured by flow cytometry wasn't explicitly detailed in the search results, flow cytometry in general is used to quantify receptor binding and assess T-cell activation in myelopeptide studies benchchem.com. The technique allows for the discrimination of different cell populations and the quantification of marker expression levels on these subsets researchgate.netnih.gov.

Gene Expression Profiling (e.g., Single-Cell RNA Sequencing, Real-Time PCR)

Gene expression profiling techniques are used to analyze the transcriptomic changes induced by this compound, providing insights into the molecular pathways affected. Real-time PCR (RT-PCR or qPCR) is a sensitive method for quantifying the expression of specific genes nih.govnih.govthermofisher.comfrontiersin.org. Single-cell RNA sequencing (scRNA-Seq) offers a higher-resolution view by analyzing the gene expression profiles of individual cells, which is particularly useful for understanding heterogeneous cell populations and identifying rare cell subsets nih.govnih.govfrontiersin.orglexogen.com. While specific examples of myelopeptide research using scRNA-Seq were not prominently found, gene expression profiling, including RT-PCR, is a standard method in studying the effects of short peptides on gene expression, such as the interleukin-2 (B1167480) gene researchgate.net. These techniques help to identify which genes are upregulated or downregulated in response to this compound, revealing their impact on cellular function at the transcriptional level thermofisher.com.

In Vivo Animal Models

Murine Models (e.g., BALB/c mice, NZB mice, Cyclophosphamide-treated mice)

Murine models are widely used in myelopeptide research to investigate their effects on the immune system and in disease contexts. Specific strains and treatment protocols are chosen to mimic different physiological or pathological conditions.

NZB mice: These mice are utilized to study myelopeptide effects on autoimmune responses. For instance, myelopeptide 1 (MP-1) has been shown to enhance the number of antibody-forming cells in NZB mouse spleen cells in vitro and restore polyclonal IgG synthesis depressed by PWM in NZB spleen cell culture. MP-1 also increased ConA-induced proliferation of NZB spleen cells in vitro. nih.gov

Cyclophosphamide-treated mice: Cyclophosphamide (B585) is used to induce immunodeficiency in mice, providing a model to assess the immunorestorative properties of this compound. MP-1 has been observed to increase antibody production and ConA-induced proliferation in spleen cells of cyclophosphamide-treated (CBAxC57B1/6)F1 mice in vivo. nih.gov

BALB/c mice: While not explicitly detailed in the search results regarding myelopeptide studies, BALB/c mice are a common strain used in immunology and cancer research, including studies involving leukemia models where this compound have shown activity worldscientific.com. For example, studies on other immunomodulatory substances in leukemia models have utilized BALB/c mice worldscientific.com.

Syngeneic Animal Models for Immune System Variability Control

Syngeneic animal models are crucial for studying this compound in the context of a fully functional immune system. These models involve transplanting tumor cells or tissues into genetically identical animals of the same inbred strain, minimizing genetic variability and allowing for the study of immune responses to the transplanted material. championsoncology.comlidebiotech.comcriver.comcrownbio.com This approach is particularly valuable for evaluating immunotherapies and understanding tumor-immune interactions in a more natural, intact immune context, which is relevant for this compound' immunomodulatory functions. championsoncology.comlidebiotech.comcriver.comcrownbio.com Controlling for immune system variability using syngeneic models is a methodological solution in evaluating myelopeptide pharmacokinetics and pharmacodynamics. benchchem.com

Models of Immunodeficiency

Models of immunodeficiency are employed to investigate the ability of this compound to correct impaired immune responses. These models can be induced chemically, like with cyclophosphamide treatment nih.gov, or can involve naturally occurring or genetically engineered immunodeficiencies. This compound are known to enhance immune responses in immunodeficient conditions benchchem.com, and studies in models of congenital immunodeficiency have shown that this compound can correct defective antibody responses and increase hemoglobin levels nih.gov. This compound act as immunocorrectors, preventing the development of immunodeficiency states. worldscientific.com

Models of Hematopoietic Disorders

This compound have demonstrated the ability to induce terminal cell differentiation in hematopoietic disorders, particularly in leukemia. worldscientific.com Research in this area utilizes models of hematopoietic disorders to study the influence of this compound on bone marrow and peripheral blood cells. This compound have been shown to increase hemoglobin levels in Wv/Wv mice with congenital anemia, which is linked to their influence on the differentiation and proliferation of hematopoietic stem cells. nih.gov Modeling hematopoietic disorders can involve various approaches, including the use of specific mouse strains with congenital conditions or induced disorders, as well as in vitro studies with hematopoietic cells. umassmed.edunih.govehaweb.orgnih.govfrontiersin.org

Preclinical Models of Tumor Growth

Preclinical models of tumor growth are used to evaluate the antitumor activity of this compound, particularly MP-2. benchchem.comworldscientific.com These models often involve the transplantation of tumor cells into mice and monitoring tumor development. Syngeneic mouse models are frequently used in preclinical cancer research to study tumor immunology and test immunotherapies within an immunocompetent environment. championsoncology.comcriver.comcrownbio.commdpi.comnih.govcrownbio.com Myelopeptide-2 has been shown to restore T-lymphocyte function and inhibit tumor growth in preclinical models. benchchem.com Various mathematical models are also employed to describe and analyze tumor growth kinetics in these preclinical studies. nih.gov

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play an increasingly important role in understanding the mechanisms of action of this compound and guiding experimental research. worldscientific.comfrontiersin.orgmdpi.comnih.govnih.gov

Molecular Docking Simulations for Receptor Interactions (e.g., TLR-4)

Molecular docking simulations are utilized to predict the binding affinities and interactions between this compound and potential target receptors, such as Toll-like receptor 4 (TLR-4). benchchem.comwindows.netnih.govresearchgate.netaginganddisease.org These simulations provide insights into the potential molecular mechanisms underlying the immunomodulatory effects of this compound. For example, molecular docking can predict binding affinities between this compound and immune receptors like TLR-4. benchchem.com These predictions can be validated with experimental methods like surface plasmon resonance (SPR) to measure kinetic parameters and mutagenesis studies to identify critical amino acid residues involved in binding. benchchem.com While the search results specifically mention molecular docking with TLR4 in the context of other peptides windows.netnih.govresearchgate.netaginganddisease.org, the principle applies to this compound as a computational tool to understand their potential interactions with immune receptors. TLR4 is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) and activating downstream signaling pathways that lead to inflammatory responses. windows.net Understanding how this compound might interact with TLR4 can help elucidate their immunomodulatory effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques utilized to investigate the structural dynamics and behavior of peptides at the atomic level americanpeptidesociety.org. These simulations track the movement of atoms over time based on physical laws and force fields, providing insights into peptide folding, interactions with other molecules, and the influence of environmental factors on their stability americanpeptidesociety.orgmdpi.com.

For this compound, theoretical conformational analysis using MD simulations has been employed to study their spatial structure and conformational properties researchgate.net. Studies have investigated the low-energy conformations of specific this compound like MP-1 (Phe-Leu-Gly-Phe-Pro-Thr), MP-2 (Leu-Val-Val-Tyr-Pro-Trp), and MP-3 (Leu-Val-Cys-Tyr-Pro-Gln), determining the values of dihedral angles for their backbone and side chains researchgate.net. MD simulations have also been used in the study of sequential oligopeptide carriers (SOCn) designed to anchor antigenic peptides, confirming the occurrence of specific structural motifs like a distorted 3(10)-helix nih.gov. The utility of computational methods, including MD simulations, for studying peptide complexes and understanding penetration mechanisms has been demonstrated, which can inform the delivery of conjugated molecules mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural properties of compounds with their biological activity, allowing for the prediction of activity based on structure nih.gov. For peptides, this often involves using amino acid descriptors to characterize peptide structures at the sequence level and statistically correlating these descriptors with observed activity data nih.gov.

QSAR studies have been applied to this compound to understand the relationship between their chemical structure and immunoregulatory functions. Theoretical conformational analysis, often coupled with QSAR, has been used to investigate the spatial structure and conformational properties of this compound researchgate.net. While traditional peptide QSAR (pQSAR) has been widely used, challenges exist in accurately modeling the direct binding behavior of peptides to protein receptors, partly due to the intrinsic disorder of peptide conformation and potential interplay between residues nih.gov. Novel peptide-specific QSAR models have been developed and applied to study the activity of peptides, providing insight into structure-activity relationships nih.gov.

Methodological Best Practices

Ensuring the rigor and reliability of research into this compound necessitates the implementation of methodological best practices. These practices cover various aspects of study design, execution, and analysis to enhance the reproducibility and validity of findings.

Reproducibility Protocols

Reproducibility in research requires that the procedures of a study are described in sufficient detail to allow an expert to faithfully repeat it scribbr.comnih.gov. For myelopeptide studies, early protocols emphasized reproducibility by detailing buffer compositions, column specifications, and purity thresholds (>95%) during isolation and characterization benchchem.com. Documenting methods for reproducibility can follow frameworks like the STAR Methods, which includes specifying experimental design elements such as randomization, blinding, and sample size calculations, along with providing raw data and analysis scripts benchchem.com. Discrepancies in myelopeptide efficacy across studies can arise from variations in peptide purity, species-specific responses, or assay sensitivity, highlighting the importance of systematic comparison of batch-to-batch reproducibility and validation across multiple models benchchem.com. Quality control measures for myelopeptide synthesis are essential, including confirming purity via HPLC and mass spectrometry, endotoxin (B1171834) testing, and bioactivity validation against reference standards in functional assays benchchem.com.

Statistical Frameworks for Dose-Response Relationships (e.g., Nonlinear Regression Models, Multivariate Analysis)

Analyzing the relationship between the dose of a myelopeptide and the observed biological response requires appropriate statistical frameworks. Dose-response models encompass various statistical approaches, including nonlinear regression plos.org.

Nonlinear regression models, such as four-parameter logistic curves, are optimal for analyzing dose-response relationships in myelopeptide studies to calculate parameters like EC50 values benchchem.comgithub.io. These models describe how a biological effect changes with increasing concentrations of a molecule, eventually reaching a full response wiley.com. Accounting for heteroscedasticity with weighted least squares and validating assumptions via residual plots are important considerations benchchem.com. For complex datasets, such as multiplex cytokine data, multivariate analysis techniques like Principal Component Analysis (PCA) or Multivariate Analysis of Variance (MANOVA) can be applied to reduce dimensionality and identify covariation patterns benchchem.com. Software packages like 'drc' in the R statistical environment provide flexible infrastructure for dose-response analyses plos.org.

Differentiation of Direct and Indirect Effects in Complex Systems (e.g., Conditional Knockout Models, siRNA Knockdowns)

Understanding the precise mechanisms of myelopeptide action in complex biological systems often requires differentiating between direct effects on target cells and indirect effects mediated through other pathways or cell types columbia.edu.

Researchers employ various strategies to distinguish direct and indirect effects. Conditional knockout models, which allow for the selective deletion of a specific gene in a particular tissue or at a specific time, are valuable tools for studying gene function and disease mechanisms atlantisbioscience.comtaconic.com. By silencing specific immune pathways using techniques like Cre-lox systems in conditional knockout models, researchers can observe changes in myelopeptide activity and infer whether the effects are mediated through those pathways benchchem.com. Combining these models with techniques like single-cell RNA sequencing can help map transcriptional responses in target versus bystander cells benchchem.com. siRNA knockdowns are another method used to reduce the expression of specific genes to study their role in myelopeptide activity and control for off-target effects benchchem.comnih.govnih.govoup.com. These approaches help to dissect the complex interplay of factors in immune systems and determine the primary targets and signaling cascades involved in myelopeptide responses benchchem.com.

Use of Sequential Oligopeptide Carriers (SOCn) for Enhanced Activity

Sequential Oligopeptide Carriers (SOCn) represent a class of synthetic peptides designed to act as scaffolds for anchoring other peptides, such as antigenic epitopes or potentially this compound, to enhance their activity or modify their presentation nih.govpublicationslist.orgnih.govresearchgate.netresearchgate.net.

SOCn, such as those based on repetitive (Lys-Aib-Gly) units, are designed to assume determined structural motifs that exhibit defined spatial orientations of anchoring groups nih.govpublicationslist.orgnih.gov. Studies have shown that SOCn can adopt helical structures, such as the 3(10)-helix, and that peptides coupled to these carriers can retain their original, folded active structures nih.govnih.govresearchgate.net. This controlled presentation can lead to the generation of potent antigens with enhanced molecular recognition nih.govnih.gov. Research has explored the multiple anchoring of this compound on SOCn, investigating their synthesis, conformation, and activity in cell models researchgate.net. For example, this compound like MP-6 and MP-4 have been coupled to SOC carriers to optimize their differentiation effect in human leukemia cells publicationslist.org. The helicoid structure of SOCn is believed to aid in the reconstitution or mimicking of the native forms of epitopes, generating potent entities for various applications, including immunoassays nih.govresearchgate.net.

Comparative Analysis with Other Endogenous Bioregulatory Peptides

Distinctions from Thymic Peptides (e.g., Thymosin α1, Thymopoietin, Thymulin, Thymogen, Thymodepressin)

The primary distinction between myelopeptides and thymic peptides lies in their site of origin: this compound are produced by bone marrow cells, whereas thymic peptides are synthesized in the thymus gland. mdpi.comnih.govyoutube.com This fundamental difference in origin dictates their distinct roles in the maturation and regulation of the immune system.

Thymosin α1 is a 28-amino acid peptide that primarily functions to restore and enhance cell-mediated immunity, particularly by promoting the maturation of T-lymphocytes. nih.govnih.gov It is often used in conditions of compromised immune function. nih.gov In contrast, specific this compound like MP-1 have been shown to block the activity of T-suppressor cells, thereby stimulating antibody production, which represents a different level of immune regulation. nih.gov

Thymopoietin , and its synthetic pentapeptide analog thymopentin, selectively induce the differentiation of progenitor cells into T-lymphocytes. mdpi.comtaylorandfrancis.comnih.gov this compound exhibit a broader influence on hematopoiesis, affecting the differentiation of various blood cell precursors, not limited to the T-cell lineage. mdpi.com

Thymulin is another thymus-derived peptide that requires a zinc molecule for its biological activity in promoting T-cell differentiation. mdpi.com The action of many thymic peptides, including thymulin, is mediated through specific protein receptors on cell membranes. mdpi.com

Thymogen is a synthetic dipeptide (L-Glu-L-Trp) identified from a thymic peptide complex. integrativepeptides.comnih.gov It is known to activate T-cell differentiation and enhance both cellular and humoral immune responses. nih.gov While this compound also modulate T-cell activity, their mechanisms can be distinct; for example, MP-5 (Val-Val-Tyr-Pro-Asp) was found to restore the functional activity of T-cells suppressed by viruses. nih.gov

Thymodepressin stands in contrast to the immunostimulatory roles of many other thymic peptides and this compound. It is a synthetic peptide that exerts an immunosuppressive effect by inhibiting the early stages of hematopoiesis. mdpi.comnih.gov This is functionally different from the immunocorrective nature of most described this compound. mdpi.com

Table 1: Key Distinctions between this compound and Thymic Peptides

| Feature | This compound | Thymic Peptides |

| Origin | Bone Marrow | Thymus Gland |

| Primary Function | Immunocorrection, differentiation of hematopoietic cells, antitumor effects. mdpi.com | T-cell differentiation and maturation, regulation of immune responses. researchgate.net |

| Example: MP-1 | Blocks T-suppressor activity, stimulates antibody formation. nih.gov | Thymosin α1: Enhances cell-mediated immunity. nih.gov |

| Example: MP-2 | Restores IL-2 synthesis and receptor expression in suppressed T-lymphocytes. nih.gov | Thymopoietin: Selectively induces T-cell differentiation. nih.gov |

| Example: Thymogen | N/A | Stimulates T-cell differentiation and both cellular and humoral immunity. nih.gov |

| Example: Thymodepressin | N/A | Suppresses early stages of hematopoiesis, immunosuppressive. mdpi.comnih.gov |

Differences from Other Immunomodulatory Peptides (e.g., Tuftsin, Rigin, Hemorphins, ACE Inhibitors, DPP-4 Inhibitors)

This compound belong to a broad category of peptides that modulate the immune system, yet they maintain distinct characteristics in terms of their origin, structure, and specific biological effects.

Rigin is another small immunomodulatory peptide, though detailed comparisons with this compound are not readily available in the surveyed literature.

Hemorphins are a class of peptides generated from the breakdown of hemoglobin. nih.govnih.gov They are classified as atypical opioid peptides and have diverse effects, including influencing the renin-angiotensin system and exhibiting opioid-like analgesic properties. nih.govmdpi.com Although they can modulate immune functions such as T-cell proliferation, their activity is intrinsically linked to the opioid system, which is not a defining characteristic of this compound. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitors are primarily therapeutic agents used to control hypertension. Their immunomodulatory effects are generally considered secondary to their primary role in regulating blood pressure. In contrast, this compound are direct regulators of the immune system.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors are a class of drugs used to manage type 2 diabetes by preventing the breakdown of incretin (B1656795) hormones. nih.govnih.govcore.ac.uk The enzyme DPP-4 is also known as the cell surface marker CD26, which is present on various immune cells, meaning its inhibition can have immunological consequences. nih.gov However, the main therapeutic goal of DPP-4 inhibitors is metabolic control, distinguishing them from this compound, which are primary immunoregulators. mdpi.com Interestingly, some hemorphins have also demonstrated DPP-4 inhibitory activity. researchgate.net

Table 2: Comparison with Other Immunomodulatory Peptides

| Peptide/Inhibitor | Primary Origin/Source | Primary Immunomodulatory Mechanism |

| This compound | Bone Marrow Cells | Direct immunocorrection, differentiation of hematopoietic cells, modulation of T-cell and macrophage function. mdpi.com |

| Tuftsin | Immunoglobulin G | Stimulation of macrophage phagocytic activity. wikipedia.org |

| Hemorphins | Hemoglobin | Opioid receptor-mediated effects, modulation of T-cell proliferation and cytokine production. nih.gov |

| ACE Inhibitors | Synthetic/Natural | Indirect immunomodulation secondary to blood pressure regulation. |

| DPP-4 Inhibitors | Synthetic | Indirect immunomodulation via inhibition of DPP-4 on immune cells, primary action is metabolic. nih.gov |

Functional Divergence from Cytokines

Cytokines are a large and varied group of soluble proteins that act as critical signaling molecules in the immune system, orchestrating inflammatory and immune responses. nih.govclevelandclinic.org this compound and cytokines are both essential for immune regulation, but they diverge significantly in their functional specificity and scope of action.

A key characteristic of cytokines is their pleiotropy , meaning a single cytokine can exert multiple, diverse effects on various cell types. nih.govnih.gov For example, cytokines like IL-6 and TNF-α can have wide-ranging pro-inflammatory and immunoregulatory functions. nih.govmdpi.com This broad activity can lead to complex and sometimes adverse effects when they are used therapeutically. frontiersin.org

In contrast, this compound are understood to have more targeted and specific functions. mdpi.com For example, myelopeptide-2 (MP-2) has been shown to specifically restore the production of IL-2 and the expression of its receptor in T-lymphocytes whose function was suppressed by tumor cells or measles virus. nih.gov This points to a precise immunocorrective role, rather than the broad signaling cascade initiated by many cytokines.

Cytokines are fundamental to initiating and amplifying inflammatory responses. thermofisher.com this compound appear to function as more subtle modulators within this complex system, often working to restore immune homeostasis. nih.gov For instance, the concept of a "cytokine storm" describes a life-threatening overproduction of cytokines, whereas this compound are characterized by their ability to help maintain a balanced immune state. nih.govthermofisher.com

Table 3: Functional Divergence of this compound and Cytokines

| Feature | This compound | Cytokines |

| Functional Scope | More specific and targeted immunomodulatory actions. mdpi.com | Broad, pleiotropic effects on a wide variety of cell types. nih.govnih.gov |

| Primary Role | Immunocorrection and restoration of homeostasis. nih.gov | Mediation and regulation of immunity and inflammation. nih.gov |

| Mechanism of Action | Direct interaction with specific immune cell populations or processes (e.g., blocking T-suppressors, restoring IL-2 production). nih.govnih.gov | Act as broad chemical messengers, often initiating signaling cascades (e.g., JAK/STAT pathway). nih.gov |

| Example of Effect | MP-2 restores IL-2 synthesis in suppressed T-cells. nih.gov | IL-6 promotes inflammation and regulates the balance between Th17 and Treg cells. nih.gov |

Future Directions and Emerging Research Avenues in Myelopeptide Science

Elucidating Novel Myelopeptide Variants and Their Functions

The initial discovery of myelopeptides (MPs) stemmed from the analysis of porcine bone marrow cell culture supernatants, which led to the isolation and characterization of several compounds, including the well-studied MP-1 and MP-2. nih.govbioworld.com These early efforts established that bone marrow is a rich source of bioactive peptides. However, the full repertoire of human this compound remains largely uncharted. Future research is critically focused on the systematic discovery and functional characterization of new myelopeptide variants.

A key emerging strategy is the development and screening of comprehensive peptide libraries derived directly from human bone marrow. In one such approach, a peptide library was generated from 25 kilograms of human femur bone marrow, resulting in hundreds of fractions that are now being systematically tested for various biological activities, including immune modulation and antiviral effects. kvinzo.com Preliminary screens of this library have already revealed that human bone marrow contains previously unknown peptides capable of modulating autophagy and inhibiting viral infections, providing a proof-of-concept for this discovery platform. kvinzo.com

Furthermore, the application of proteogenomics to immune cells is opening new avenues for identifying novel micropeptides. mdpi.com This approach uses mass spectrometry data to search against translated genomic and transcriptomic databases, enabling the discovery of small peptides encoded by regions of the genome previously annotated as non-coding, such as long non-coding RNAs (lncRNAs). mdpi.com Given that this compound are central to immune function, this methodology holds significant promise for uncovering new classes of myelopeptide variants produced by immune cells. These discovery efforts are essential for expanding our understanding of the diverse functional roles these peptides play in homeostasis and disease. nih.govnih.gov

Table 1: Established this compound and Their Primary Functions

| Myelopeptide | Amino Acid Sequence | Primary Established Function | Reference |

|---|---|---|---|

| Myelopeptide-1 (MP-1) | Phe-Leu-Gly-Phe-Pro-Thr | Displays immunoregulatory activity, stimulating antibody production. | nih.govnih.gov |

| Myelopeptide-2 (MP-2) | Leu-Val-Val-Tyr-Pro-Trp | Abolishes the inhibitory effect of leukemic cells on T-lymphocyte function. | nih.govnih.gov |

| Myelopeptide-3 (MP-3) | Not specified in results | Stimulates macrophage phagocytosis. | |

| Myelopeptide-4 (MP-4) | Not specified in results | Acts as a cell differentiation factor. |

Advanced Receptor Identification and Signaling Pathway Mapping

A significant hurdle in advancing myelopeptide science is that for many of these peptides, the specific cell surface receptors through which they exert their effects remain unknown. The process of "deorphanization"—matching a known ligand to its previously unknown receptor—is a critical next step. nih.govnih.gov Future research will heavily rely on advanced techniques to identify these receptors and subsequently map the intracellular signaling cascades they trigger.

Modern receptor identification strategies are moving beyond traditional biochemical methods. One promising approach combines computational prediction with experimental validation. For instance, advanced algorithms like AlphaFold-Multimer can predict the structure of peptide-receptor complexes with high accuracy. biorxiv.org By screening a peptide of interest against a library of hundreds of human receptors, this method can rank potential binding partners. The performance of such predictions can be further enhanced by applying filters, such as transmembrane topology prediction, to eliminate biologically implausible interactions (e.g., a secreted peptide binding to an intracellular portion of a receptor). biorxiv.org Other innovative methods include the use of chemoproteomic reagents that can be attached to a myelopeptide to capture its receptor directly on living cells for subsequent identification by mass spectrometry. nih.gov

Once a receptor is identified, the focus shifts to mapping its downstream signaling pathways. The immunomodulatory functions of many peptides are mediated through G protein-coupled receptors (GPCRs), which often activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK cascade. nih.govwikipedia.orgmedchemexpress.comnih.gov Research on MP-2 has shown that it restores the synthesis of Interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor in T-lymphocytes, directly implicating it in the modulation of this critical immune signaling axis. nih.gov Future studies will need to dissect these connections precisely, determining how myelopeptide binding to a surface receptor translates into specific cellular responses through cascades like the Ras-Raf-MEK-ERK pathway, which is known to be pivotal in regulating cell proliferation, differentiation, and survival. wikipedia.orgcellsignal.com

Table 2: Technologies for Myelopeptide Receptor Identification and Pathway Analysis

| Technology/Approach | Description | Application in Myelopeptide Research | Reference |

|---|---|---|---|

| Comparative Genomics and Machine Learning | Uses evolutionary conservation and machine learning models to predict peptide-receptor pairs based on common features of known signaling systems. | To predict and prioritize potential orphan GPCRs that are likely to be activated by this compound. | youtube.com |